molecular formula C14H12BrNO2 B5741099 4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol

4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol

Cat. No.: B5741099
M. Wt: 306.15 g/mol
InChI Key: CHZAUIKELXPICJ-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol typically involves the condensation reaction between 3-bromobenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can enhance its reactivity and biological activity. The imine group in the compound can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Bromophenyl)iminomethyl]-2-methoxyphenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[(3-bromophenyl)iminomethyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-14-7-10(5-6-13(14)17)9-16-12-4-2-3-11(15)8-12/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZAUIKELXPICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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